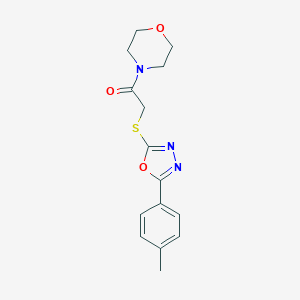

1-Morpholino-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone

Description

Properties

IUPAC Name |

2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S/c1-11-2-4-12(5-3-11)14-16-17-15(21-14)22-10-13(19)18-6-8-20-9-7-18/h2-5H,6-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWVFUGFGMQEPKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Morpholino-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a compound belonging to the oxadiazole class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, backed by case studies and research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 278.34 g/mol

- CAS Number : 1170522-01-6

The biological activity of 1-Morpholino-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation and survival. The oxadiazole moiety has been linked to various pharmacological effects, including:

- Anticancer Activity : Many derivatives of oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. The compound may induce apoptosis through mechanisms involving the inhibition of cell cycle progression and modulation of apoptotic pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, a study evaluated several compounds similar to 1-Morpholino-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone against a panel of cancer cell lines (Table 1).

| Compound | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF7 (Breast Cancer) | 0.275 | Apoptosis induction |

| Compound B | HeLa (Cervical Cancer) | 0.417 | Cell cycle arrest |

| 1-Morpholino... | UO31 (Renal Cancer) | TBD | TBD |

Antimicrobial Activity

In addition to anticancer properties, some studies have reported antimicrobial effects for related oxadiazole compounds. The minimum inhibitory concentration (MIC) values were determined for various pathogens, indicating potential applications in treating infections.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.25 | Bactericidal |

| Escherichia coli | 0.30 | Bacteriostatic |

Case Studies

- Study on Anticancer Efficacy : A study conducted by Arafa et al. screened a series of oxadiazole derivatives for anticancer activity. Among them, compounds similar to 1-Morpholino showed promising results against CNS and renal cancer cell lines with IC values significantly lower than standard chemotherapeutics .

- Antimicrobial Evaluation : In another study focusing on antimicrobial properties, derivatives exhibited strong activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism was linked to disruption of bacterial cell walls and interference with metabolic pathways .

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

The compound has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of 1,3,4-oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar oxadiazole structures have demonstrated inhibitory effects on cell proliferation in human colon cancer (HCT116) cells, with IC50 values significantly lower than those of standard chemotherapeutic agents like doxorubicin . -

Mechanism of Action :

The anticancer properties are often attributed to the ability of these compounds to induce apoptosis and inhibit key signaling pathways involved in cancer progression. For example, molecular docking studies suggest that oxadiazole derivatives can effectively inhibit enzymes such as EGFR (epidermal growth factor receptor), which plays a crucial role in tumor growth and metastasis .

Antimicrobial Activity

-

Bacterial Inhibition :

Research indicates that 1-Morpholino-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone and its derivatives exhibit notable antibacterial properties. In vitro studies have shown effectiveness against various pathogenic bacteria, including Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri, with low effective concentrations (EC50 values) indicating potent activity . -

Mechanism of Antimicrobial Action :

The antimicrobial effects are believed to stem from the disruption of bacterial cell membranes and interference with metabolic processes within the bacterial cells. Compounds with oxadiazole cores have been synthesized and tested for their ability to inhibit bacterial growth effectively .

Other Biological Activities

-

Anti-inflammatory Properties :

Some derivatives of 1-Morpholino-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone have been explored for their potential anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation, making them candidates for treating inflammatory diseases . -

Neuroprotective Effects :

There is emerging evidence that oxadiazole derivatives may exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This aspect is particularly relevant for developing treatments for neurodegenerative diseases .

Summary of Case Studies

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Structure-Activity Relationship (SAR) Insights

Heterocyclic Core Modifications :

- 1,3,4-Oxadiazole vs. Thiadiazole : Oxadiazole derivatives (e.g., target compound) exhibit stronger antioxidant activity due to electron-rich sulfur atoms , while thiadiazole analogues (e.g., ) show superior antibacterial effects, likely due to enhanced hydrogen bonding with microbial enzymes .

- Imidazole/Oxadiazole Hybrids : The fusion of imidazole and oxadiazole () synergizes antioxidant and anticancer activities by combining redox-active imidazole with the rigid oxadiazole scaffold .

Substituent Effects: Aromatic Groups: p-Tolyl in the target compound improves lipophilicity and membrane permeability compared to o-tolyl derivatives (e.g., CAS 724438-97-5 vs. 921790-06-9) . Morpholino vs. Pyridine: Morpholino-substituted compounds (e.g., target compound) exhibit better solubility and lower toxicity than pyridine-based analogues (), which are more potent against tuberculosis due to pyridine’s metal-chelating ability .

Thioether Linkage :

The thioether bridge in the target compound and analogues (e.g., ) enhances stability under physiological conditions compared to sulfonyl or ether linkages, which are prone to hydrolysis .

Pharmacological Performance Comparison

Table 2: Efficacy in Disease Models

Preparation Methods

Hydrazide Intermediate Preparation

Route 1: Esterification and Hydrazinolysis

-

Methyl p-Toluate Synthesis :

p-Toluic acid reacts with methanol under acidic catalysis (e.g., H₂SO₄) to yield methyl p-toluate. -

Hydrazide Formation :

Methyl p-toluate undergoes hydrazinolysis with excess hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux (80–90°C, 4–6 hours):

Route 2: Direct Hydrazide Synthesis

p-Toluic acid hydrazide can also be prepared via reaction with thionyl chloride (SOCl₂) followed by hydrazine.

Cyclization to Oxadiazole-thione

The hydrazide intermediate reacts with carbon disulfide (CS₂) in alkaline media (e.g., KOH/EtOH) under reflux (24–48 hours) to form 5-(p-tolyl)-1,3,4-oxadiazole-2-thiol:

Optimization Notes :

-

Prolonged reaction times (>24 hours) improve cyclization efficiency.

-

Acidification with HCl precipitates the product.

Thioetherification with Morpholino-Ethanone

Synthesis of 2-Bromo-1-morpholinoethanone

Step 1: Bromoacetylation of Morpholine

Morpholine reacts with bromoacetyl bromide in dichloromethane (DCM) at 0–5°C to yield 2-bromo-1-morpholinoethanone:

Key Parameters :

-

Temperature control prevents side reactions.

-

Triethylamine (TEA) neutralizes HBr, driving the reaction forward.

Nucleophilic Substitution

The thiol group of 5-(p-tolyl)-1,3,4-oxadiazole-2-thiol undergoes alkylation with 2-bromo-1-morpholinoethanone in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 60–70°C (6–8 hours):

Yield Optimization :

-

Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reaction rate.

-

Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Alternative Synthetic Pathways

One-Pot Cyclization-Thioetherification

A streamlined approach combines oxadiazole formation and thioetherification in a single pot:

-

p-Tolyl hydrazide, CS₂, and 2-bromo-1-morpholinoethanone react in DMF with K₂CO₃ at 80°C.

-

Advantages : Reduced purification steps, higher overall yield (70–75%).

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 minutes) accelerates the cyclization and alkylation steps, achieving 80% yield with minimized side products.

Analytical Characterization

Challenges and Optimization

-

Thiol Oxidation : The thiol intermediate is prone to oxidation; reactions must be conducted under inert atmospheres (N₂/Ar).

-

Regioselectivity : Ensuring substitution at the oxadiazole 2-position requires precise stoichiometry and temperature control.

-

Scalability : Pilot-scale synthesis (≥100 g) necessitates solvent recovery systems and continuous flow reactors to maintain efficiency.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Purity (%) | Scalability |

|---|---|---|---|---|

| Conventional Multi-step | 65–70 | 48–72 hours | 95–98 | Moderate |

| One-Pot | 70–75 | 24 hours | 90–92 | High |

| Microwave-Assisted | 80–85 | 1 hour | 98–99 | Limited |

Industrial Applications and Patents

Q & A

What are the optimized synthetic routes for 1-Morpholino-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone, and how can reaction conditions be adjusted to improve yield?

Methodological Answer:

The synthesis of oxadiazole derivatives typically involves alkylation or acylation of thiol-containing intermediates. For example, similar compounds are synthesized via refluxing 1,3,4-oxadiazole-2-thione derivatives with alkylating agents (e.g., acetyl chloride or benzoyl bromide) in glacial acetic acid for 40 minutes . To improve yield:

- Reagent Ratios: Use a 2:1 molar excess of alkylating agent (e.g., acetyl chloride) relative to the oxadiazole thione intermediate.

- Purification: Employ thin-layer chromatography (TLC) with methanol:chloroform (1:9) to monitor purity .

- Temperature Control: Maintain reflux at 70–80°C to prevent side reactions, as seen in pyridine-based oxadiazole syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.